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Compound of Interest

Compound Name: ABBV-467

Cat. No.: B15583265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ABBV-467, a potent and selective

inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Herein, we detail its

mechanism of action, preclinical efficacy in various cancer models, and key findings from its

initial clinical evaluation. This guide is intended to serve as a comprehensive resource for

researchers and drug development professionals investigating novel therapeutic strategies

targeting apoptosis in oncology.

Core Mechanism of Action: Re-engaging Apoptosis
ABBV-467 is a macrocyclic small molecule designed to selectively bind to the BH3-binding

groove of MCL-1 with high affinity.[1] MCL-1 is a key member of the B-cell lymphoma 2 (Bcl-2)

family of proteins that promotes cell survival by sequestering pro-apoptotic proteins, particularly

BAK.[1] In many hematological malignancies, such as multiple myeloma and acute myeloid

leukemia, cancer cells overexpress MCL-1, leading to evasion of apoptosis and therapeutic

resistance.[1]

By occupying the BH3-binding groove of MCL-1, ABBV-467 displaces pro-apoptotic proteins.

This leads to the activation of BAX and BAK, which then oligomerize at the mitochondrial outer

membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic

factors into the cytoplasm. This cascade culminates in the activation of caspases and the

execution of programmed cell death.[1]
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Quantitative Preclinical Data
The preclinical activity of ABBV-467 has been demonstrated through various in vitro and in

vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Binding Affinity and Cellular Potency of
ABBV-467

Parameter Cell Line/Target Value Reference

Binding Affinity (Ki) Human MCL-1 <0.01 nM [1]

Cellular EC50
AMO-1 (Multiple

Myeloma)
Subnanomolar [1]

H929 (Multiple

Myeloma)
Subnanomolar [1]

MV4-11 (Acute

Myeloid Leukemia)
Subnanomolar [1]

DLD-1 (BCL-XL

dependent)
Inactive [1]

Table 2: In Vivo Efficacy of ABBV-467 in Xenograft
Models
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Tumor Model
Dosing
Schedule

Tumor Growth
Inhibition (TGI)

Key Outcomes Reference

AMO-1 (Multiple

Myeloma)

3.13, 6.25, or

12.5 mg/kg

(single IV dose)

46-97% (dose-

dependent)

Complete tumor

regression at

12.5 mg/kg (20

days post-

treatment)

[1]

6.25 or 12.5

mg/kg (Q7D x 2)
Not specified

Durable tumor

regression at

12.5 mg/kg

[1]

OPM-2 (Multiple

Myeloma)
Q7D x 3 Not specified Efficacious [2]

NCI-H929

(Multiple

Myeloma)

Single dose Not specified Efficacious [2]

OCI-AML2

(Acute Myeloid

Leukemia)

Combination with

venetoclax
Not specified Efficacious [2]

Signaling Pathways and Experimental Workflows
ABBV-467 Mechanism of Action: Apoptosis Induction
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Caption: Mechanism of ABBV-467-induced apoptosis.

Experimental Workflow: In Vitro Evaluation of ABBV-467
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Caption: Workflow for in vitro assessment of ABBV-467.

Experimental Workflow: In Vivo Xenograft Model
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Caption: Workflow for in vivo xenograft studies.

Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the methodology used in the evaluation of ABBV-467 in H929

and AMO-1 cell lines.[1]
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Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells

per well in 100 µL of culture medium. Incubate for 24 hours.

Compound Addition: Add serial dilutions of ABBV-467 to the wells. Include a vehicle control

(e.g., DMSO).

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator.

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

Lysis: Add 100 µL of CellTiter-Glo® Reagent to each well.

Shaking: Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the

luminescent signal.

Measurement: Read the luminescence using a plate reader.

Data Analysis: Calculate the half-maximal effective concentration (EC50) values from the

resulting concentration-response curves using non-linear regression analysis.[1]

Western Blot Analysis
This protocol is based on the methods used to assess protein expression in SKBR3 cells

treated with ABBV-467.[1]

Cell Lysis: Lyse parental and BAK-deficient SKBR3 cells in ice-cold CelLytic™ lysis buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine protein concentrations using a BSA assay.

SDS-PAGE: Load 50 µg of protein per lane onto an SDS-polyacrylamide gel and perform

electrophoresis.

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane using an

iBlot® system.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or

BSA in TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following

primary antibodies:

anti-BAK (Abcam, Catalog #ab32371)[1]

anti-BAX (Cell Signaling Technology, Catalog #CS2774)[1]

anti-GAPDH (Abcam, Catalog #ab110305)[1]

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with IRDye® 680RD/800CW-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an Odyssey® infrared imaging system.

Mouse Xenograft Model
This protocol is based on the in vivo studies conducted with ABBV-467 in multiple myeloma

and acute myeloid leukemia models.[1][2]

Animal Model: Use female C.B-17 SCID-beige mice for subcutaneous xenografts.[1]

Cell Inoculation: Subcutaneously inoculate 5 x 10^6 cells (e.g., AMO-1, OPM-2, NCI-H929,

or OCI-AML2) in the right flank of each mouse.[1]

Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., ~200 mm³)

before initiating treatment.[2]

Treatment Administration: Administer ABBV-467 intravenously (IV) according to the specified

dosing schedule (e.g., single dose, once weekly).

Tumor Measurement: Measure tumor volume regularly using calipers.

Data Analysis: Calculate tumor growth inhibition (TGI) and assess for tumor regression.
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Clinical Trial Insights (NCT04178902)
A first-in-human, multicenter, open-label, dose-escalation study (NCT04178902) was

conducted to evaluate the safety, pharmacokinetics, and efficacy of ABBV-467 monotherapy in

patients with relapsed/refractory multiple myeloma.[1]

Study Design: The trial involved dose escalation to determine the recommended phase 2

dose.[1]

Efficacy: In the initial cohort of 8 patients, one patient experienced disease control.[1]

Safety: A significant adverse event was the increase in cardiac troponin levels in 4 of the 8

patients, suggesting potential cardiac toxicity.[1] This finding may represent a class effect for

MCL-1 inhibitors and warrants careful consideration in the future development of this

therapeutic class.

Conclusion
ABBV-467 is a highly potent and selective MCL-1 inhibitor that effectively induces apoptosis in

preclinical models of hematological malignancies. Its mechanism of action, centered on the

release of pro-apoptotic proteins, offers a promising therapeutic strategy for cancers dependent

on MCL-1 for survival. While preclinical data are robust, the observation of increased cardiac

troponins in early clinical trials highlights a critical safety consideration that will need to be

addressed in the continued development of MCL-1 inhibitors. This technical guide provides a

foundational understanding of ABBV-467 for researchers dedicated to advancing novel cancer

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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